molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No.: B008403
CAS No.: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Description

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organic compound with the molecular formula C7H8O3S. It is a derivative of toluene where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the methyl group. This compound is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves treating toluene with concentrated sulfuric acid, which introduces the sulfonic acid group to the benzene ring. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperatures and agitation to ensure complete reaction. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Substitution Reactions

2-Methylbenzenesulfonic acid undergoes nucleophilic substitution reactions at the sulfonic acid group. The sulfonic acid group (-SO₃H) can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under basic conditions. This reaction is facilitated by the strong electron-withdrawing nature of the sulfonic acid group, which activates the benzene ring for substitution .

Key Reagents and Conditions :

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Nucleophile : Amine, thiol, or hydroxide ions
  • Solvent : Aqueous or polar aprotic solvents (e.g., DMF, DMSO)
  • Temperature : Room temperature to elevated temperatures (50–100°C)

Example Reaction :
CH3C6H4SO3H+NH3CH3C6H4SO3NH2+H2O\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}+\text{NH}_3\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{NH}_2+\text{H}_2\text{O}

Oxidation Reactions

The methyl group in this compound can be oxidized to form a carboxylic acid group. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used. This reaction is significant in industrial applications for synthesizing benzoic acid derivatives .

Key Reagents and Conditions :

  • Oxidizing Agent : KMnO₄ or H₂CrO₄
  • Conditions : Acidic medium (H₂SO₄) and heating (80–120°C)

Example Reaction :
CH3C6H4SO3HKMnO4/H2SO4COOHC6H4SO3H+H2O\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{COOH}\text{C}_6\text{H}_4\text{SO}_3\text{H}+\text{H}_2\text{O}

Reduction Reactions

The sulfonic acid group (-SO₃H) can be reduced to a sulfonate (-SO₃⁻) or sulfinate (-SO₂⁻) group using strong reducing agents. This reaction is important in pharmaceutical synthesis and the production of intermediates .

Key Reagents and Conditions :

  • Reducing Agent : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., Pt, Pd)
  • Conditions : Anhydrous solvent (e.g., THF) and controlled temperature

Example Reaction :
CH3C6H4SO3HLiAlH4CH3C6H4SO3Li\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}\xrightarrow{\text{LiAlH}_4}\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{Li}

Desulfonation

This compound undergoes desulfonation when heated with dilute hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) at elevated temperatures (150°C). This reaction regenerates the parent benzene derivative (toluene) by removing the sulfonic acid group .

Key Reagents and Conditions :

  • Acid : HCl and H₂SO₄
  • Temperature : 150°C
  • Solvent : Steam or aqueous medium

Example Reaction :
CH3C6H4SO3HHCl H2SO4/SteamC6H5CH3+SO3\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H}\xrightarrow{\text{HCl H}_2\text{SO}_4/\text{Steam}}\text{C}_6\text{H}_5\text{CH}_3+\text{SO}_3

Comparison of Reaction Types

Reaction Type Reagents Conditions Product
SubstitutionNaOH/KOH, NH₃, SH⁻Room temperature–100°CSubstituted benzenesulfonic acids
OxidationKMnO₄/H₂CrO₄, H₂SO₄Acidic medium, 80–120°CBenzoic acid derivatives
ReductionLiAlH₄, H₂/Pt/PdAnhydrous solvent, controlledSulfonates/sulfinates
DesulfonationHCl, H₂SO₄, steam150°CToluene, SO₃

Analytical Chemistry

The compound has been investigated for its role in hydrogen-isotope exchange reactions with tritiated water vapor, advancing analytical techniques in nuclear chemistry .

Environmental Chemistry

Studies on the developmental toxicity of this compound highlight the need for regulatory oversight in industrial applications, particularly in dye and surfactant production .

Scientific Research Applications

Applications in Scientific Research

2-Methylbenzenesulfonic acid has diverse applications in scientific research, particularly in chemistry, biology, and medicine. Below are detailed descriptions of its applications:

Chemistry

  • Catalyst in Organic Synthesis : It serves as a catalyst in various organic reactions, including esterification and etherification processes. The strong acidic nature facilitates nucleophilic attacks on electrophiles, enhancing reaction rates and yields.
  • Reagent for Chemical Reactions : The compound is utilized in substitution reactions where the sulfonic acid group can be replaced by other functional groups. It also participates in oxidation and reduction reactions, allowing for the transformation of methyl groups into carboxylic acids or sulfonate groups under controlled conditions.

Biology

  • Biochemical Assays : this compound is employed as a reagent in enzyme studies and biochemical assays. Its ability to modify enzyme activity through protonation or deprotonation makes it valuable for studying enzyme kinetics and mechanisms.

Medicine

  • Synthesis of Pharmaceutical Intermediates : The compound plays a crucial role in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular frameworks essential for drug development.

Industrial Applications

  • Production of Dyes and Surfactants : this compound derivatives are integral in manufacturing dyes, pigments, and surfactants. For instance, derivatives such as 4-amino-2-methylbenzenesulfonic acid are used as intermediates in dye synthesis, including food dyes like FD&C Red No. 40.

Comparative Analysis with Related Compounds

CompoundStructure CharacteristicsApplications
This compound Ortho positioning of sulfonic acid groupCatalysis, biochemical assays, dye production
Benzenesulfonic Acid Lacks methyl groupLess hydrophobic; limited applications
p-Toluenesulfonic Acid Sulfonic acid at para positionCommonly used as a strong acid catalyst
m-Toluenesulfonic Acid Sulfonic acid at meta positionDifferent chemical properties

The unique ortho positioning of the sulfonic acid group in this compound contributes to its distinctive reactivity and solubility compared to its isomers.

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focused on synthesizing APIs, researchers utilized this compound as a key reagent to facilitate nucleophilic substitution reactions that led to the formation of complex drug molecules. The efficiency of these reactions highlighted the compound's role as a catalyst that enhances yield while minimizing by-products.

Case Study 2: Biochemical Assays

A series of experiments demonstrated the effectiveness of this compound in enzyme activity modulation. By adjusting pH levels through protonation, researchers were able to observe significant changes in enzyme kinetics, providing insights into enzyme mechanisms and potential drug interactions.

Mechanism of Action

The mechanism of action of 2-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or electrophilic addition. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the methyl group, making it less hydrophobic.

    p-Toluenesulfonic acid: Has the sulfonic acid group at the para position, affecting its reactivity and solubility.

    m-Toluenesulfonic acid: Has the sulfonic acid group at the meta position, leading to different chemical properties.

Uniqueness: 2-Methylbenzenesulfonic acid is unique due to the ortho positioning of the sulfonic acid group relative to the methyl group, which influences its reactivity and solubility. This positioning makes it particularly useful in specific organic synthesis reactions where steric and electronic effects are crucial.

Biological Activity

Overview

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an organosulfur compound with the molecular formula C7H8O3S. It is characterized by a sulfonic acid group attached to a methyl-substituted benzene ring. This compound exhibits significant biological activity, making it valuable in various fields, including organic synthesis, biochemistry, and pharmaceuticals.

  • Molecular Weight : 172.202 g/mol
  • Solubility : Soluble in water and organic solvents.
  • Structure :
SMILES CC1 CC CC C1S O O O\text{SMILES CC1 CC CC C1S O O O}

The biological activity of this compound primarily arises from its strong acidic nature. It acts as a proton donor, facilitating various chemical reactions, including nucleophilic substitutions and electrophilic additions. The sulfonic acid group enhances the compound's reactivity through hydrogen bonding and electrostatic interactions with substrates.

1. Catalytic Role in Organic Synthesis

This compound is widely used as a catalyst in organic reactions, particularly in the synthesis of esters and ethers. Its ability to activate substrates makes it an essential reagent in synthetic chemistry.

2. Biochemical Assays

In biochemical research, this compound serves as a reagent for enzyme studies and various assays. Its role in activating substrates can be crucial for understanding enzyme kinetics and mechanisms.

3. Pharmaceutical Intermediates

The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of active pharmaceutical ingredients (APIs). Its derivatives are often involved in the production of drugs due to their biological activity.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. A study by Takeuchi et al. (1958) highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Case Study 2: Developmental Toxicity Assessment

This compound has been evaluated for its developmental toxicity using animal models. The findings indicated that exposure to high concentrations could lead to adverse developmental outcomes, emphasizing the need for careful handling and regulation in industrial applications.

Comparative Analysis with Related Compounds

CompoundPosition of Sulfonic AcidBiological Activity
This compoundOrthoStrong acid; used in synthesis
p-Toluenesulfonic acidParaSimilar catalytic properties
m-Toluenesulfonic acidMetaDifferent reactivity profiles

The unique ortho positioning of the sulfonic acid group in this compound enhances its hydrophobic character compared to its para and meta counterparts, affecting its solubility and reactivity.

Research Findings

Recent studies have focused on the implications of this compound in environmental chemistry and safety assessments. Its use as a food dye (Allura Red) has raised concerns regarding toxicity and regulatory limits on consumption levels due to potential health risks associated with prolonged exposure.

Q & A

Basic Questions

Q. What is the molecular structure of 2-methylbenzenesulfonic acid, and how is it experimentally determined?

  • Answer : The molecule consists of a benzene ring with a methyl group (-CH₃) at the 2-position and a sulfonic acid group (-SO₃H) at the 1-position. Key structural features include 19 bonds (11 non-H bonds, 8 multiple bonds, 1 rotatable bond, and 6 aromatic bonds) and a six-membered aromatic ring. Experimental determination employs techniques like X-ray crystallography (as seen in sulfonamide derivatives) , NMR for proton environments, and FT-IR to confirm functional groups. Computational tools (e.g., SMILES: Cc1ccccc1S(O)(=O)=O) and 3D visualization software aid in structural validation .

Q. What are the standard synthetic routes for this compound?

  • Answer : The primary method involves sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. The reaction proceeds via electrophilic substitution, where the methyl group directs sulfonation to the ortho position. Optimization requires controlled temperature (e.g., 40–60°C) and stoichiometric excess of sulfonating agents. Post-synthesis purification often involves recrystallization from aqueous ethanol to isolate the crystalline product .

Q. How is this compound characterized spectroscopically?

  • Answer :

  • NMR : 1^1H NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl protons (δ 2.5 ppm). 13^{13}C NMR confirms the sulfonic acid carbon (δ ~125 ppm) .
  • FT-IR : Peaks at 1170 cm1^{-1} (S=O symmetric stretch) and 1030 cm1^{-1} (S-O stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 172.2 (C7_7H8_8O3_3S) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in acid-catalyzed reactions?

  • Answer : The sulfonic acid group is a strong electron-withdrawing group, activating the benzene ring toward electrophilic substitution at the para position relative to the methyl group. This electronic effect enhances its utility as a Brønsted acid catalyst in esterification and alkylation reactions. Comparative studies with p-toluenesulfonic acid reveal differences in acidity (pKa ~ -2) and solubility, impacting reaction rates in non-polar solvents .

Q. What methodologies are effective for analyzing this compound in environmental samples (e.g., water)?

  • Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies trace levels using negative ion mode (m/z 172 → fragment ions).
  • Ion Chromatography : Detects sulfonate ions (SO3_3^-) with conductivity detection.
  • Fluorescence Tagging : Derivatization with dansyl chloride enhances sensitivity .
    • Recent studies highlight its detection in UV/peroxydisulfate-treated water, where it participates in organosulfate formation .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Answer : Discrepancies often arise from purity variations or hydration states. For example:

  • Melting Point : Reported ranges (255–260°C vs. 137–140°C ) may reflect anhydrous vs. hydrated forms.
  • Solubility : Use standardized buffers (e.g., pH 7.4 PBS) for comparative studies. Cross-validate via DSC (thermal analysis) and Karl Fischer titration (water content) .

Q. What role does this compound play in synthesizing sulfonamide derivatives?

  • Answer : It serves as a precursor for sulfonamides via reactions with amines. For example:

  • Step 1 : Activation of the sulfonic acid group using thionyl chloride (SOCl2_2) to form sulfonyl chloride.
  • Step 2 : Reaction with primary amines (e.g., glycine methyl ester) under basic conditions (pH 8–9) yields sulfonamides .
  • Applications include bioactive molecule synthesis (e.g., antimicrobial agents) .

Q. How does this compound interact with metal ions in coordination chemistry?

  • Answer : The sulfonate group acts as a monodentate or bridging ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). These interactions are studied via:

  • UV-Vis Spectroscopy : Metal-ligand charge transfer bands.
  • X-ray Diffraction : Resolves coordination geometry.
  • Potentiometric Titration : Determines stability constants (log K) .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare batch-specific Certificates of Analysis (COA) for purity and employ orthogonal analytical techniques (e.g., NMR + LC-MS) .
  • Experimental Design : For catalytic studies, control humidity to avoid hydration, which alters acidity. Use aprotic solvents (e.g., DMSO) to maintain reactivity .

Properties

IUPAC Name

2-methylbenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLYYCQCTBFVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045035
Record name 2-Methylbenzenesulfonic acid
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Molecular Weight

172.20 g/mol
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Physical Description

Liquid
Record name Benzenesulfonic acid, 2-methyl-
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CAS No.

88-20-0
Record name o-Toluenesulfonic acid
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Record name 2-Methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-methyl-
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Record name 2-Methylbenzenesulfonic acid
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Record name Toluene-2-sulphonic acid
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Record name 2-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods I

Procedure details

The reaction of a substituted benzaldehyde of the formula II, an isonitrile of the formula RNC and a 4-aminobenzamidine of the formula III is advantageously carried out in a solvent (e.g. methanol, isopropanol, ethanol, dioxane, or tetrahydrofuran), or in a solvent mixture (e.g. tetrahydrofuran and water or isopropanol and water), advantageously by using an inorganic acid (e.g. hydrochloric acid, sulphuric acid or boron trifluoride etherate), or an organic acid (e.g. toluenesulphonic acid), or in acidic ion exchanger (e.g. Amberlyst K10) as catalyst, at a temperature between 0° C. and 100° C., giving compounds of the formula I. The reaction of a substituted aldehyde of the formula II, of an isonitrile of the formula R1NC and 4-aminobenzonitrile under similar reaction conditions leads to compounds of the formula IV in which Q is hydrogen.
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Synthesis routes and methods II

Procedure details

The present invention is to provide a compound (I') which comprises (d) reacting the produced compound (I) with p-toluenesulfonic acid monohydrate in the presence of ethylacetate to produce toluenesulfonic acid 1,1-dioxppenicillanoyl oxymethyl D-6-[(α-methyleneamino) phenylacetamido]-penicillanate (I') in accordance with the present invention.
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Synthesis routes and methods III

Procedure details

In a round-bottomed flask (25 cm3) equipped with a magnetic stirrer flea and stopper, 1-decyl-3-methylimidazolium trifluoromethanesulfonate (0.97 g, 2.5 mmol) and toluene (0.46g, 5.0 mmol) were added. Sulfur trioxide (0.44g, 5.5 mmol) was cautiously added (carried out in a dry box) and the mixture stirred for 1 hour. A crude sample was taken from the flask and analysed by NMR (CDCl3, 300 MHz). This showed that the reaction was complete and gave 77% of p-toluenesulfonic acid and 22% o-toluenesulfonic acid. The products were isolated from the ionic liquid by Kugelrohr distillation at 1 mmHg. This gave colourless solid (bp=200° C. at 1 mmHg). The structures were confirmed by NMR analysis and were in accordance with authentic material.
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Synthesis routes and methods IV

Procedure details

560 g of 98% sulfuric acid was dropped into 560 g of toluene while stirring. Then, while the stirring was continued, the temperature was raised at 60 to 70° C., reacting for 5 hours. After the reaction, 500 g of distillation water was added. Then, 200 g of ether was added. The lower phase (water phase) of the two separated phases was taken, into which a step of distillation for condensation and addition of water was repeated twice, so as to obtain toluenesulfonic acid. As a result of analysis, the toluenesulfonic acid included the para compound thereof at a concentration of 85 mole % in the total of the toluenesulfonic acid.
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Retrosynthesis Analysis

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